2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester
Description
2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester is an oxazole derivative featuring a methyl-substituted tolyl group at position 2 and an ethyl ester moiety at position 4 of the heterocyclic ring. The methyl tolyl group introduces steric bulk and electron-donating effects, distinguishing it from other substituents like halogens or polar functional groups.
Properties
CAS No. |
885273-19-8 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(3-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
UOLQCERAFZIHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Oxazole Formation
A regioselective synthesis of 1,3-oxazoles from internal alkynes and nitriles provides a foundational route. The protocol employs Cu(OAc)₂ (10 mol%) and BF₃·Et₂O (1 equiv) in nitromethane at 80–100°C under oxygen (1 atm) for 12 hours. For 2-M-tolyl substitution, 3-methylphenylacetylene and ethyl cyanoacetate react to form the oxazole core. The mechanism involves alkyne activation by Cu(II), followed by nitrile insertion and cyclization (Figure 1).
Optimization Highlights
-
Catalyst : Cu(OAc)₂ outperforms other Cu sources (e.g., CuI, CuBr) in yield (75–82%).
-
Solvent : MeNO₂ enhances electrophilicity of intermediates compared to DMF or THF.
-
Oxygen Role : Facilitates Cu(II) regeneration, preventing catalyst deactivation.
Multicomponent Reactions with Ethyl Isocyanoacetate
Tosyl Chloride-Mediated Cyclization
Patent WO2010143158A1 describes oxazole synthesis via ethyl isocyanoacetate and electrophilic reagents. For 2-M-tolyl derivatives, m-toluenesulfonyl chloride reacts with ethyl isocyanoacetate in the presence of DMAP (4-dimethylaminopyridine) to form the oxazole ring. The ester group at position 4 is introduced in situ (Scheme 1).
Reaction Conditions
-
Electrophile : Tosyl chloride derivatives (e.g., m-toluenesulfonyl chloride).
-
Base : Triethylamine (2 equiv) in dichloromethane at 0°C to room temperature.
Direct Functionalization of Oxazole Intermediates
Suzuki-Miyaura Coupling
A two-step approach involves synthesizing 4-carbethoxyoxazole followed by palladium-catalyzed coupling with m-tolylboronic acid. The methodology leverages Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.
Key Data
| Step | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Oxazole formation | Ethyl isocyanoacetate + acyl chloride | DMAP-Tf, CH₂Cl₂, 0°C | 85 |
| Coupling | 4-Carbethoxyoxazole + m-tolylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 78 |
Recent Advances in Oxazole Synthesis
Carboxylic Acid to Oxazole Conversion
A 2025 study demonstrates direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using DMAP-Tf (2 equiv) and ethyl isocyanoacetate. For 2-M-tolyl substitution, m-toluic acid reacts under microwave irradiation (100°C, 30 min) to afford the target compound in 89% yield (Table 1).
Advantages
-
Atom Economy : Eliminates prefunctionalized substrates.
-
Scalability : Gram-scale synthesis demonstrated without yield drop.
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
One of the primary uses of 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester is as an intermediate in pharmaceutical synthesis. It plays a crucial role in the development of drugs targeting specific receptors, particularly as an agonist for the ALX receptor (also known as Lipoxin A4 receptor). Research has shown that derivatives of this compound exhibit anti-inflammatory properties and can be effective in treating conditions such as asthma, colitis, and graft-versus-host disease .
Case Study: Anti-Inflammatory Activity
A study demonstrated that derivatives of this compound showed significant efficacy in reducing inflammation in animal models. These compounds were tested for their ability to modulate calcium mobilization and arachidonic acid production, which are critical pathways in inflammatory responses .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, particularly fungicides and pesticides. Its ability to protect crops from fungal infections makes it valuable in enhancing agricultural productivity.
Case Study: Fungicidal Properties
Research indicated that formulations containing this compound demonstrated potent antifungal activity against several plant pathogens. Field trials showed a significant reduction in disease incidence when applied to crops, underscoring its potential as a sustainable agricultural solution .
Material Science
The compound is also explored for its applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical properties allow for enhanced durability and resistance to environmental factors.
In biological research, this compound is employed in studies related to enzyme inhibition and receptor binding. This application aids researchers in understanding biological processes and developing new therapeutic agents.
Case Study: Enzyme Inhibition
A recent study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that it could serve as a lead compound for developing new drugs targeting metabolic disorders .
Chemical Synthesis
As a versatile building block in organic synthesis, this compound facilitates the efficient creation of complex molecules. This application is essential for various industrial processes.
Data Table: Synthesis Applications
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Alkylation | Various derivatives | Up to 85% |
| Coupling Reactions | Complex molecules | Varies (50%-90%) |
Mechanism of Action
The mechanism of action of 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Table 1: Substituent Position and Key Properties
- Electronic Effects : The methyl tolyl group (electron-donating) at C2 increases electron density in the oxazole ring compared to electron-withdrawing groups (e.g., Cl in ). This difference influences reactivity in electrophilic substitutions or cycloadditions.
- Steric Effects: The bulky tolyl group at C2 may hinder reactions at adjacent positions, unlike smaller substituents like methyl () or amino ().
Ester Group Variations
Table 2: Ester Group Impact
- Ethyl vs. Methyl Esters : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (), affecting membrane permeability in biological systems.
- Ester Position : Esters at C4 (target) vs. C5 () alter dipole moments and interactions in synthetic pathways.
Ring System Comparisons: Oxazole vs. Isoxazole vs. Thiazole
Table 3: Heterocyclic Ring Variations
Biological Activity
2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester, also known as ethyl 2-(3-methylphenyl)-1,3-oxazole-4-carboxylate, is a compound with the molecular formula C₁₃H₁₃N₁O₃. Its unique structure includes an oxazole ring and a carboxylic acid ethyl ester functional group, which contribute to its diverse biological activities and potential applications in medicinal chemistry.
Research indicates that this compound may interact with various enzymes and receptors in biological systems. Initial studies suggest that it could influence metabolic pathways, although comprehensive mechanisms remain under investigation.
Antiproliferative Activity
The compound has shown promising antiproliferative activity in vitro against several cancer cell lines. For instance, studies have identified that derivatives of oxazole compounds exhibit significant cytotoxic effects, with IC50 values ranging from nanomolar to micromolar concentrations against various tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Studies
- Cytotoxicity Studies : In a comparative study, this compound was evaluated alongside other oxazole derivatives. The compound demonstrated cytotoxic effects similar to those of established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .
- Inflammatory Response : Another research highlighted the role of oxazole derivatives in modulating inflammatory responses. Compounds structurally related to this compound were shown to act as agonists for specific receptors involved in inflammation, suggesting therapeutic implications for conditions like asthma and colitis .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester | C₁₃H₁₃N₁O₃ | Different methyl group position affecting reactivity |
| 2-Chlorooxazole-4-carboxylic acid ethyl ester | C₆H₆ClN₁O₃ | Chlorine substituent enhances reactivity |
| 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester | C₁₂H₁₂N₂O₃ | Incorporates an amino group affecting biological activity |
This table illustrates how variations in substituents can influence the biological properties of oxazole derivatives.
Q & A
Q. What are the common synthetic routes for 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester?
The synthesis typically involves condensation reactions under controlled conditions. A standard method includes refluxing precursors (e.g., substituted oxazole derivatives) in solvents like ethanol or acetonitrile, catalyzed by bases such as sodium ethoxide. Reaction parameters like temperature (80–120°C) and time (6–12 hours) are critical for optimizing yield (≥75%) and purity. For instance, ethyl 2-(o-tolyl)oxazole-4-carboxylate (C₁₂H₁₃NO₃) is synthesized via cyclization of intermediates, followed by purification via recrystallization . Similar protocols for structurally analogous esters highlight the importance of solvent polarity and catalyst selection in stabilizing reactive intermediates .
Q. How is the purity and structural integrity of this compound verified?
Post-synthesis characterization employs:
- Chromatography : HPLC or GC-MS to assess purity (>95%).
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl group at oxazole C2) and ester functionality. IR spectroscopy verifies carbonyl (C=O) stretching (~1700 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects in the oxazole ring .
Q. What solvents and reaction conditions are optimal for its stability during storage?
The compound is stable in inert, anhydrous solvents (e.g., DCM, THF) at low temperatures (2–8°C). Avoid prolonged exposure to moisture or strong acids/bases to prevent ester hydrolysis. Stability studies recommend argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale syntheses?
Yield optimization requires:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for coupling reactions improve regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification.
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction timelines dynamically .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO) affect ligand-receptor binding.
- Enzyme Isoforms : Selectivity profiling against related isoforms (e.g., kinase subfamilies) clarifies specificity.
- Molecular Dynamics Simulations : Predict binding poses to reconcile experimental vs. computational activity data .
Q. What mechanistic insights explain its interactions with biological targets?
The oxazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. The ethyl ester group enhances membrane permeability, while the o-tolyl substituent contributes to hydrophobic interactions. Mechanistic studies using fluorescence quenching or surface plasmon resonance (SPR) quantify binding kinetics (Kd ≈ 10–100 nM) .
Methodological Considerations
Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?
- Halogenation : Thionyl chloride (SOCl₂) introduces chloro substituents at the oxazole C2 position .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify the tolyl group .
- Ester Hydrolysis : Base-mediated saponification yields carboxylic acid derivatives for salt formation .
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
